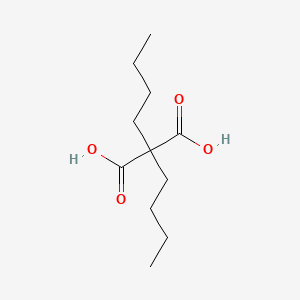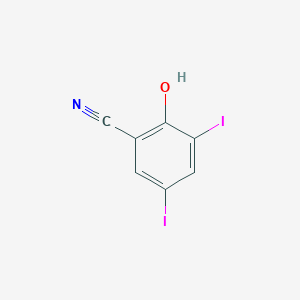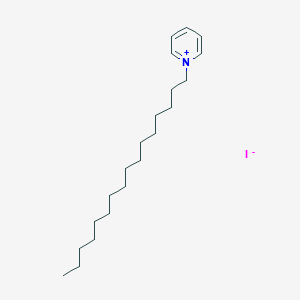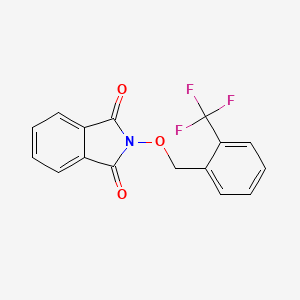
2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione
Übersicht
Beschreibung
The compound “2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione” is a chemical with the molecular formula C16H10F3NO3 . It is a derivative of isoindole-1,3-dione, commonly known as phthalimides . These derivatives are an important class of biological and pharmaceutical compounds, including indole alkaloids .
Synthesis Analysis
The synthesis of multifunctionalized isoindole-1,3-diones, such as the compound , has been reported via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C16H10F3NO3 . Further structural analysis would require more specific data such as crystallographic studies or spectroscopic data.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . These reactions are part of a hexadehydro-Diels–Alder domino reaction involving various substituted tetraynes and imidazole derivatives .Wissenschaftliche Forschungsanwendungen
Biological Activity and Applications
Compounds similar to 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione, such as salicylanilides and their derivatives, exhibit a wide range of biological activities including antibacterial, antituberculous, antimycotic, and anti-inflammatory properties. These activities are attributed to their ability to undergo structural modifications that modulate their biological effects. Some derivatives have been implemented as anthelmintic agents and in niche applications like controlling sea lamprey populations in Canadian lakes (Waisser & Kubicová, 1993).
Synthesis and Chemical Properties
The cyclocarbonylative Sonogashira coupling process is a valuable synthetic route for creating compounds with phthalan, isochroman, and isoindoline scaffolds, which are prevalent in many biologically active molecules and natural substrates. This method is noted for its efficiency and atom economy, contributing to the synthesis of a variety of heterocycles (Albano & Aronica, 2017).
Material Science and Polymer Research
The isoindoline structure is integral to the development of π-conjugated organic donor–acceptor type polymers, which are pivotal in electronic device applications. Isoindoline derivatives, such as those related to this compound, are explored for their potential in enhancing the performance of electronic devices through structural optimization and extension of π-conjugation (Deng et al., 2019).
Analytical and Methodological Developments
The development of analytical methods to determine antioxidant activity, which is crucial in food engineering, medicine, and pharmacy, often involves compounds with isoindoline scaffolds due to their reactive nature and potential for forming stable compounds under various conditions. These methods contribute to a deeper understanding of antioxidant capacities and the mechanisms underlying them (Munteanu & Apetrei, 2021).
Pharmaceutical Research
In pharmaceutical research, the structure of this compound and related compounds is studied for their therapeutic potential. For instance, their involvement in the design of molecules for managing various diseases highlights their importance in medicinal chemistry. The exploration of these compounds aids in the discovery of novel therapeutic agents with targeted action mechanisms (Danao et al., 2021).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential applications in biological and pharmaceutical contexts, given that isoindole-1,3-dione derivatives are known to be important in these fields . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , suggesting an area for future research.
Wirkmechanismus
Target of Action
The primary target of 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.
Mode of Action
The compound interacts with the hD2R at its allosteric binding site . The interaction involves several key amino acid residues in the receptor . The binding of the compound to the receptor can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.
Pharmacokinetics
In silico analysis suggests that the compound has good affinity for the hd2r
Result of Action
Biochemische Analyse
Biochemical Properties
The compound 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione has been tested in silico on the human dopamine receptor D2 to predict its affinities and some pharmacokinetic parameters . It interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .
Cellular Effects
Preliminary studies suggest that it may have potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically the dopamine receptor D2 . It may also influence enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)13-8-4-1-5-10(13)9-23-20-14(21)11-6-2-3-7-12(11)15(20)22/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFOOWYLORBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363287 | |
| Record name | 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321430-37-9 | |
| Record name | 2-((2-(Trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


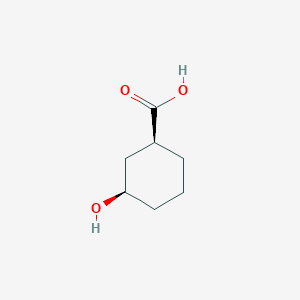

![1-[2-(Benzimidazol-2-ylthio)ethyl]piperazine](/img/structure/B3060307.png)
![(4Z)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B3060308.png)


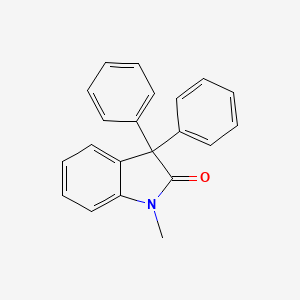

![methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B3060317.png)
